molecular formula C26H31N3O3 B4526529 5-(4-Methylphenyl)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide

5-(4-Methylphenyl)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B4526529
M. Wt: 433.5 g/mol
InChI Key: CJPAWSBOMQPPPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylphenyl)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 4-methylphenyl and 4-(propan-2-yl)phenyl groups can be done through nucleophilic substitution reactions.

    Amide Bond Formation: The final step involves the formation of the amide bond between the oxazole ring and the morpholine derivative.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and isopropyl groups.

    Reduction: Reduction reactions can occur at the oxazole ring or the amide bond.

    Substitution: Various substitution reactions can be performed on the aromatic rings or the oxazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2-oxazole-3-carboxamide: Lacks the methylphenyl and morpholine groups.

    5-(4-Methylphenyl)-1,2-oxazole-3-carboxamide: Lacks the morpholine and isopropylphenyl groups.

    N-[2-(Morpholin-4-YL)-2-phenylethyl]-1,2-oxazole-3-carboxamide: Lacks the methylphenyl and isopropylphenyl groups.

Uniqueness

The presence of the 4-methylphenyl, morpholine, and 4-(propan-2-yl)phenyl groups in 5-(4-Methylphenyl)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide makes it unique. These groups may contribute to its specific biological activities and chemical properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-(4-methylphenyl)-N-[2-morpholin-4-yl-2-(4-propan-2-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3/c1-18(2)20-8-10-21(11-9-20)24(29-12-14-31-15-13-29)17-27-26(30)23-16-25(32-28-23)22-6-4-19(3)5-7-22/h4-11,16,18,24H,12-15,17H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPAWSBOMQPPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)C(C)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methylphenyl)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide
Reactant of Route 2
5-(4-Methylphenyl)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-(4-Methylphenyl)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-(4-Methylphenyl)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
5-(4-Methylphenyl)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide
Reactant of Route 6
5-(4-Methylphenyl)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.